molecular formula C15H12N2OS B2838824 N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide CAS No. 306980-89-2

N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide

Cat. No.: B2838824
CAS No.: 306980-89-2
M. Wt: 268.33
InChI Key: JEPBCIPFYZTCEU-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) substituted with a 3-cyano (CN) and 4-methylsulfanyl (SCH₃) group on the aniline ring (Figure 1). This compound is structurally related to several bioactive benzamides reported in medicinal and agrochemical research.

Properties

IUPAC Name

N-(3-cyano-4-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-19-14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPBCIPFYZTCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide involves several steps. One common synthetic route includes the reaction of 3-cyano-4-(methylsulfanyl)aniline with benzoic acid derivatives under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amide bond.

Chemical Reactions Analysis

N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Key Structural Features :

  • Benzamide backbone : Provides a planar, aromatic scaffold for interactions with biological targets.
  • 4-Methylsulfanyl group : Introduces hydrophobicity and may modulate metabolic stability.

Structural and Physicochemical Comparisons

Table 1: Structural and Physical Properties of Selected Benzamides
Compound Name Substituents Molecular Formula Density (g/cm³) pKa (Predicted) Reference
N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide* 3-CN, 4-SCH₃ on aniline C₁₅H₁₁N₂OS ~1.44† ~10.95†
3,4-Dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide 3-CN, 4-SCH₃, 3,4-Cl on benzamide C₁₅H₁₀Cl₂N₂OS 1.44 10.95
N-[3-cyano-4-(methylsulfinyl)phenyl]-3-methylbenzamide 3-CN, 4-SOCH₃, 3-CH₃ on benzamide C₁₆H₁₄N₂O₂S 1.33 12.34
N-(4-nitrophenyl)benzamide 4-NO₂ on aniline C₁₃H₁₀N₂O₃ 1.35 8.90

*Hypothetical data inferred from analogs. †Extrapolated from structurally similar compounds.

Key Observations :

  • Sulfur oxidation state : The methylsulfanyl (SCH₃) group in the target compound is less polar than the sulfinyl (SOCH₃) group in its oxidized analog (CAS 320421-56-5), impacting solubility and bioavailability .
  • Chlorination effects: The 3,4-dichloro substitution in CAS 306980-81-4 increases molecular weight and lipophilicity compared to the non-chlorinated target compound .
Table 2: Reaction Conditions for Benzamide Derivatives
Compound Class Synthesis Method Reaction Time (h) Yield (%) Reference
4-(Benzyloxy)-N-(substituted phenyl)benzamides Conventional refluxing 8–10 60–75
Ultrasonic irradiation 2–3 85–92
N-(anilinocarbonothioyl)benzamides Microwave-assisted 1–2 70–88

Key Observations :

  • Green chemistry : Ultrasonic irradiation reduces reaction time by 75% and improves yields by ~20% compared to conventional refluxing for benzamide synthesis .
  • Microwave assistance: Efficient for introducing thiourea moieties (e.g., N-(anilinocarbonothioyl)benzamides), suggesting applicability for modifying the target compound’s cyano group .
Table 3: Bioactivity of Benzamide Derivatives
Compound Name Bioactivity (IC₅₀/EC₅₀) Target/Application Reference
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 0.37–1.10 µmol/L Antimicrobial (D. piger)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Not reported Anticervical cancer
This compound* Not tested Hypothetical agrochemical

Key Observations :

  • Antimicrobial activity: Nitrophenyl and chlorohydroxy substitutions (e.g., in salicylamides) enhance activity against sulfate-reducing bacteria, suggesting that the target compound’s cyano and methylsulfanyl groups may offer similar advantages .

Biological Activity

N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Benzamide core : A typical amide structure that contributes to its biological activity.
  • Cyano group (-C≡N) : Known for enhancing the compound's reactivity and potential interactions with biological targets.
  • Methylsulfanyl group (-S-CH₃) : This group may influence the compound's solubility and biological interactions.

The molecular formula is C16H14N2SC_{16}H_{14}N_{2}S with a molecular weight of approximately 286.36 g/mol.

The mechanism of action for this compound primarily involves its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to affect gene expression by altering histone acetylation status, which can lead to:

  • Inhibition of tumor growth : By modulating the expression of genes involved in cell cycle regulation and apoptosis.
  • Reduction of Heat Shock Protein 90 (HSP90) levels, which is crucial for cancer cell survival, particularly in enzalutamide-resistant prostate cancer cells.

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties:

  • Prostate Cancer : In vitro studies indicated that this compound significantly reduces androgen receptor levels in resistant prostate cancer cells, suggesting potential utility as an anti-cancer agent.
  • Mechanistic Studies : The compound's ability to inhibit HDACs correlates with the induction of apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies.

Antimicrobial Activity

Preliminary evaluations have suggested that this compound may exhibit significant antimicrobial properties. Compounds with similar structures have been documented to possess antibacterial activities against both Gram-positive and Gram-negative bacteria .

Comparative Data on Biological Activity

Compound NameStructure FeaturesNotable Activities
This compoundCyano and methylsulfanyl groupsHDAC inhibition, anticancer activity
N-(4-cyano-3-trifluoromethylphenyl)-2-methoxybenzamideTrifluoromethyl groupAnticancer activity
N-(4-cyano-3-(methylthio)phenyl)-2-methylbenzamideMethylthio groupPotential enzyme inhibition
3-Cyano-N-(4-fluorophenyl)-2-methylbenzamideFluorine instead of methylthioAntimicrobial properties

Case Studies

  • Enzalutamide-resistant Prostate Cancer : A study focused on the effects of this compound on enzalutamide-resistant prostate cancer cells demonstrated its efficacy in reducing cell viability and inducing apoptosis through HDAC inhibition.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that compounds with similar structural features exhibited significant antibacterial activity, indicating that this compound may share similar properties .

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